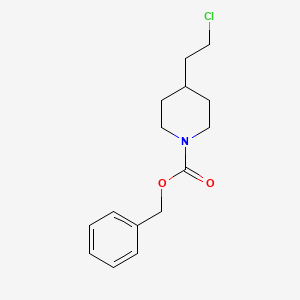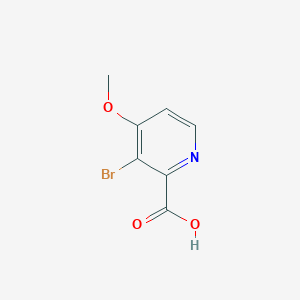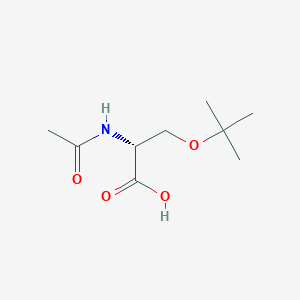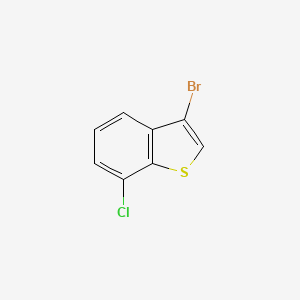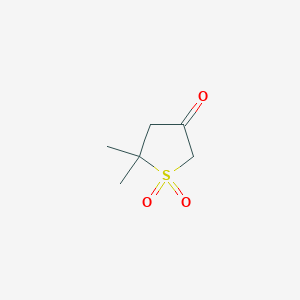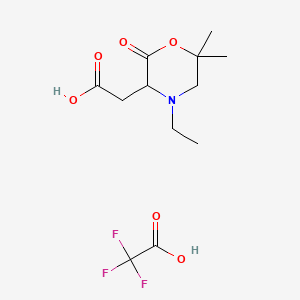
4-Bromo-2-(sec-butoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(sec-butoxy)aniline is an organic compound that belongs to the class of arylamines It is characterized by the presence of a bromine atom at the 4-position and a sec-butoxy group at the 2-position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(sec-butoxy)aniline typically involves the bromination of 2-(sec-butoxy)aniline. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the reaction parameters to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(sec-butoxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The amino group in the aniline ring is strongly activating and ortho- and para-directing, making the compound highly reactive towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various brominated, oxidized, and reduced derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-Bromo-2-(sec-butoxy)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: The compound finds use in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(sec-butoxy)aniline involves its interaction with various molecular targets and pathways. The amino group in the aniline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine atom and sec-butoxy group also contribute to the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the sec-butoxy group.
2-(sec-butoxy)aniline: Similar in structure but lacks the bromine atom.
4-Bromo-2-methoxyaniline: Similar in structure but has a methoxy group instead of a sec-butoxy group.
Uniqueness
4-Bromo-2-(sec-butoxy)aniline is unique due to the presence of both the bromine atom and the sec-butoxy group, which impart distinct chemical and physical properties to the compound. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
4-bromo-2-butan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7H,3,12H2,1-2H3 |
Clave InChI |
XHPUEUHVBMESNM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=C(C=CC(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


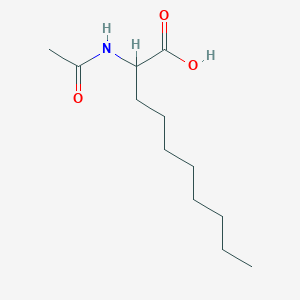
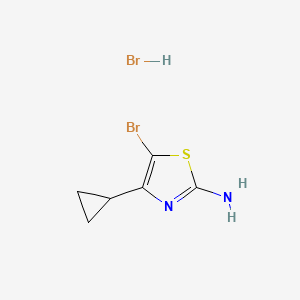
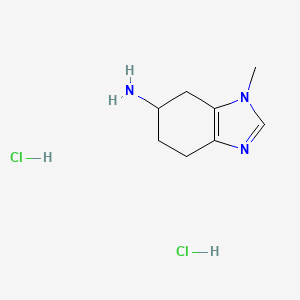
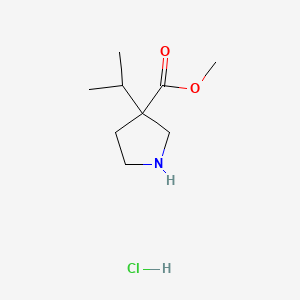
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
